2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride
Description
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is a bicyclic compound featuring a fused bicyclo[3.2.1]octane core substituted with two nitrogen atoms at positions 2 and 6, a methyl group at position 2, and a ketone at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
2-methyl-2,6-diazabicyclo[3.2.1]octan-7-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-3-2-5-4-6(9)7(10)8-5;/h5-6H,2-4H2,1H3,(H,8,10);1H |
InChI Key |
ROWPANIVKUUDBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CC1C(=O)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one Hydrochloride
Detailed Synthetic Route Analysis
Cyclization and Core Formation
The bicyclic core, 1,6-diazabicyclo[3.2.1]octane, is typically synthesized via intramolecular cyclization of suitably functionalized diamine precursors. For example, starting from amino alcohols or diamines, ring closure can be induced under acidic or basic conditions to form the bicyclic scaffold.
Enzymatic methods have also been explored to achieve stereoselective cyclization, enhancing the yield and purity of the desired stereoisomer of the bicyclic compound.
Introduction of the 7-One Functional Group
The ketone at the 7-position is introduced by selective oxidation of the corresponding bicyclic alcohol or via carbonylation reactions using reagents such as triphosgene or carbonyldiimidazole (CDI).
Protection groups (PG) are often employed on amino and hydroxyl functionalities during oxidation to prevent side reactions. Common protecting groups include carbamates, benzyl groups, and silyl ethers.
Methyl Substitution at the 2-Position
The methyl group at the 2-position can be introduced either by starting with methylated precursors or by alkylation reactions post-cyclization.
Alkylation methods involve the use of methylating agents under controlled conditions to ensure regioselectivity and avoid over-alkylation.
Formation of Hydrochloride Salt
The free base of 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
This step improves the compound’s stability, crystallinity, and ease of handling for pharmaceutical applications.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Diamine precursor, acid/base catalyst | Formation of diazabicyclo[3.2.1]octane core |
| 2 | Protection | Carbamate, benzyl, or silyl protecting groups | Protection of amine and hydroxyl groups |
| 3 | Oxidation/Carbonylation | Triphosgene, CDI, or enzymatic oxidation | Introduction of 7-one ketone group |
| 4 | Methylation | Methyl iodide or equivalent methylating agent | Introduction of methyl group at 2-position |
| 5 | Deprotection | Acid/base treatment | Removal of protecting groups |
| 6 | Salt formation | HCl gas or HCl in solvent | Formation of hydrochloride salt |
Research and Industrial Scale Considerations
Efficiency and Yield
Stereochemistry Control
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Core Bicyclic Structure and Substitution Patterns
The bicyclo[3.2.1]octane scaffold is shared among several compounds, but substituent variations critically influence their properties:
Key Observations :
- The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogs like 1,4-dimethyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one .
- Avibactam derivatives (e.g., praluribactam) leverage sulfonate and carbamoyl groups for β-lactamase inhibition, whereas the target compound’s methyl and ketone groups may prioritize different binding interactions .
Spectroscopic and Analytical Data
While the target compound’s spectral data are absent, similar bicyclic compounds exhibit characteristic signals:
Enzyme Inhibition Potential
- Avibactam analogs inhibit β-lactamases via covalent binding to catalytic serine residues. The target compound’s diazabicyclo core may mimic this mechanism but requires validation .
- Methyl substitution at C2 could sterically hinder enzyme interactions compared to bulkier groups (e.g., guanidinooxy in praluribactam) .
Biological Activity
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure. With the molecular formula and a molecular weight of 159.65 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial applications and enzyme inhibition.
The synthesis of this compound typically involves the cyclization of specific amines and ketones under controlled acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological activity.
Common Reagents and Conditions
- Oxidation : Potassium permanganate, hydrogen peroxide.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Halogens and alkylating agents under varied conditions.
Biological Activity
Research indicates that this compound exhibits significant biological activities primarily through its interactions with specific molecular targets.
The compound acts as a ligand that binds to various receptors or enzymes, modulating their activity. This interaction can lead to therapeutic effects depending on the target molecules involved:
- Antibacterial Activity : The compound has been studied for its potential as an inhibitor of β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. It has shown promise in inhibiting class A and C β-lactamases, contributing to its antibacterial properties .
- Enzyme Inhibition : The ability to inhibit enzymes suggests potential applications in treating infections caused by resistant bacteria. The mechanism often involves reversible binding to the enzyme's active site, disrupting its function without permanently deactivating it .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride | C7H16Cl2N2 | Different nitrogen positioning affecting reactivity |
| (1R,5S)-8-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride | C7H16Cl2N2 | Chiral center influencing biological activity |
| This compound | C7H14ClN | Variation in functional groups affecting properties |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound as an antibacterial agent:
- Inhibition of β-lactamases : A study demonstrated that derivatives of this compound could effectively inhibit various classes of β-lactamases in vitro, suggesting a potential role in overcoming antibiotic resistance .
- Therapeutic Applications : Ongoing research is exploring its use as a pharmaceutical intermediate in developing new antibiotics that can bypass existing resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride with high purity?
- Methodology : Optimize reaction conditions using a polar aprotic solvent (e.g., dioxane) and controlled alkaline hydrolysis (e.g., KOH solution) to stabilize intermediates, as demonstrated in analogous bicyclic heterocycle syntheses . Monitor reaction progress via TLC or HPLC. Purify the hydrochloride salt via recrystallization in ethanol/water mixtures to remove unreacted precursors. Validate purity using HPLC (≥98% by area normalization) and elemental analysis (C, H, N ±0.3% theoretical).
Q. How can researchers confirm the stereochemical integrity of the bicyclic core during synthesis?
- Methodology : Use X-ray crystallography to resolve ambiguities in the bicyclo[3.2.1]octane framework, particularly the methyl group orientation at position 2. For preliminary analysis, compare experimental -NMR coupling constants (e.g., -values for axial/equatorial protons) with computational models (DFT-based simulations). Reference pharmacopeial standards for bicyclic amines (e.g., cephalosporin derivatives) to validate stereochemical assignments .
Advanced Research Questions
Q. How to resolve contradictory NMR data for bicyclic hydrochloride salts in polar solvents?
- Methodology : Contradictions in -NMR shifts (e.g., carbonyl or methyl group signals) may arise from solvent-induced conformational changes. Use deuterated DMSO or CDCl to assess solvent effects. Cross-validate with FT-IR (e.g., carbonyl stretch at ~1700 cm) and mass spectrometry (ESI-MS for molecular ion confirmation). For dynamic equilibria (e.g., ring puckering), perform variable-temperature NMR studies (−40°C to 25°C) to slow conformational exchange .
Q. What experimental designs are optimal for stability studies under physiologically relevant conditions?
- Methodology : Conduct accelerated stability testing by exposing the compound to pH gradients (1.2–7.4, simulating GI tract conditions) and elevated temperatures (40°C, 75% RH). Monitor degradation products via UPLC-MS at 0, 1, 3, and 6 months. For hydrolytic stability, compare half-life () in aqueous buffers (pH 2–9) and identify degradation pathways (e.g., ring-opening via nucleophilic attack at the ketone group). Reference safety protocols for handling labile hydrochloride salts .
Q. How to address low yields in N-methylation of the diazabicyclo intermediate?
- Methodology : Low yields may result from steric hindrance or competing side reactions. Use a bulky base (e.g., DBU) to deprotonate the amine selectively and methylating agents like methyl iodide in anhydrous THF. Monitor reaction kinetics via in-situ FT-IR to detect byproducts (e.g., quaternary ammonium salts). Alternatively, employ reductive amination with formaldehyde and NaBH for milder conditions .
Q. What computational strategies predict metabolic pathways for bicyclic amines?
- Methodology : Use in silico tools (e.g., MetaSite, Schrödinger’s ADMET Predictor) to model cytochrome P450 interactions. Focus on oxidation sites (e.g., methyl groups or bridgehead carbons). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Compare results with structurally related compounds, such as opioid derivatives, to identify conserved metabolic liabilities .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data across literature sources?
- Methodology : Solubility discrepancies (e.g., in water vs. DMSO) may arise from polymorphism or hydrate formation. Characterize crystalline forms via PXRD and DSC. Perform equilibrium solubility studies under controlled humidity. Cross-reference with pharmacopeial monographs for hydrochloride salts, which often specify standard testing conditions (e.g., USP <921> for solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
